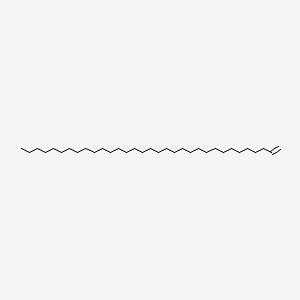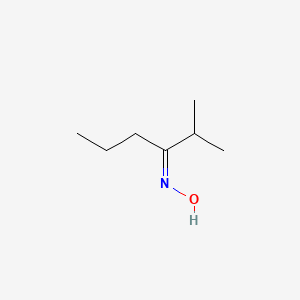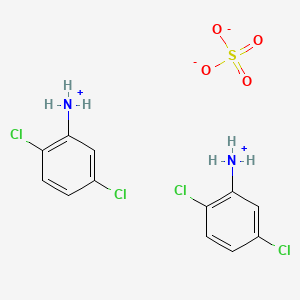
Bis(2,5-dichloroanilinium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dichloroanilinium) sulphate: is an organic compound with the chemical formula C12H12Cl4N2O4S. It is a salt formed from the reaction of 2,5-dichloroaniline with sulfuric acid. This compound is known for its unique crystalline structure and its ability to form hydrogen and halogen bonds, which contribute to its stability and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2,5-dichloroanilinium) sulphate typically involves the electrochemical reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline in an aqueous-ethanolic solution of sulfuric acid. The reaction conditions, such as the concentration of sulfuric acid, the nature and amount of the organic solvent, the cathode material, and the electrolysis temperature, are optimized to achieve a high yield and quality of the target product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the final product. The use of advanced electrochemical techniques and continuous monitoring of reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dichloroanilinium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler aniline derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce aniline derivatives .
Scientific Research Applications
Bis(2,5-dichloroanilinium) sulphate has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of bis(2,5-dichloroanilinium) sulphate involves its ability to form stable hydrogen and halogen bonds. These interactions contribute to its unique crystalline structure and stability. The compound’s molecular targets and pathways are primarily related to its interactions with other molecules through hydrogen and halogen bonding, which influence its physical and chemical properties .
Comparison with Similar Compounds
- 3-Chloroanilinium hydrogen sulfate
- 2,5-Dichloroanilinium perchlorate hydrate
Comparison: Bis(2,5-dichloroanilinium) sulphate is unique due to its specific halogen bonding interactions, which are not as prominent in similar compounds. For example, 3-chloroanilinium hydrogen sulfate primarily forms hydrogen bonds, while 2,5-dichloroanilinium perchlorate hydrate involves interactions with lattice water molecules .
Properties
CAS No. |
71463-48-4 |
|---|---|
Molecular Formula |
C12H12Cl4N2O4S |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI Key |
PKWMIEJJYIDBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[NH3+])Cl.C1=CC(=C(C=C1Cl)[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




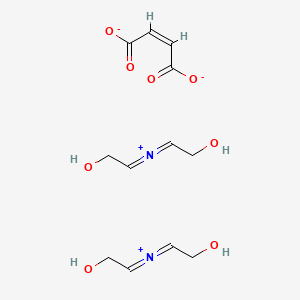
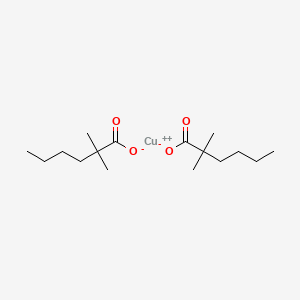
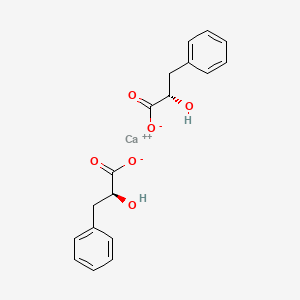

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
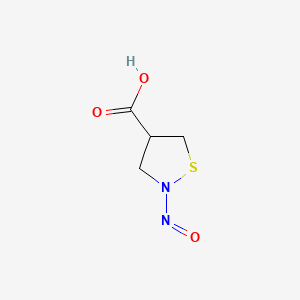
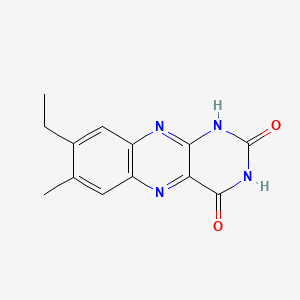
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)


